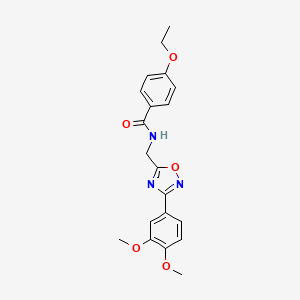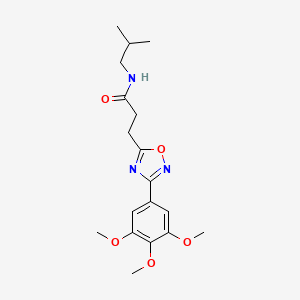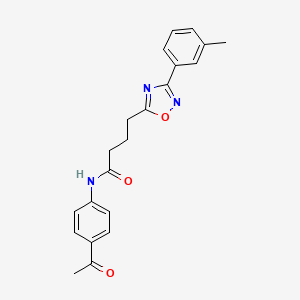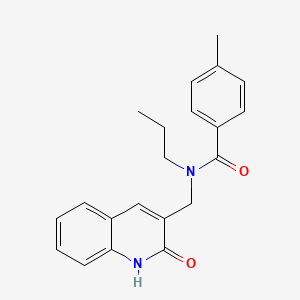
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide” is a chemical compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound . Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular structure of “this compound” would be based on the quinoline structure, which is an aromatic nitrogen-containing heterocyclic compound . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Mécanisme D'action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to interact with a variety of biological targets due to their wide range of biological and pharmacological activities .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They form salts with acids and exhibit reactions similar to benzene and pyridine .
Biochemical Pathways
Quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . This suggests that they may interact with a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide is that it exhibits a range of biological activities, making it a versatile compound for scientific research. Additionally, the synthesis of this compound is relatively straightforward, making it easy to obtain in large quantities. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide. One area of interest is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. Finally, further studies are needed to elucidate the mechanism of action of this compound, which can provide insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the reaction of 2-hydroxy-3-formylquinoline with 4-methyl-N-propylbenzamide in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound. The purity of this compound can be improved through recrystallization and purification steps.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been studied extensively for its potential therapeutic applications. Studies have shown that this compound exhibits antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation and swelling in various tissues. In addition, this compound has been investigated for its anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-12-23(21(25)16-10-8-15(2)9-11-16)14-18-13-17-6-4-5-7-19(17)22-20(18)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCOBJQGYYHJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

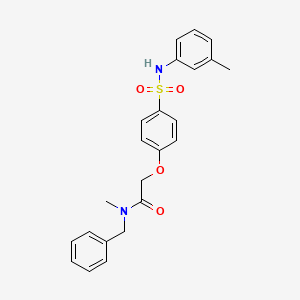
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)



